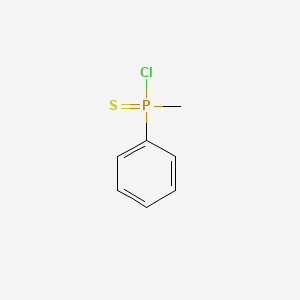
1,1'-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea): is a synthetic organic compound characterized by the presence of two urea groups attached to a central 4-methylbenzene ring, with each urea group further connected to a hexadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea) typically involves the reaction of 4-methylbenzene-1,3-diamine with hexadecyl isocyanate under controlled conditions. The reaction proceeds as follows:
Starting Materials: 4-methylbenzene-1,3-diamine and hexadecyl isocyanate.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The 4-methylbenzene-1,3-diamine is dissolved in the solvent, and hexadecyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea) may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with various functional groups.
Scientific Research Applications
1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea) involves its interaction with specific molecular targets and pathways. The urea groups can form hydrogen bonds with biological molecules, influencing their activity. The hexadecyl chains contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,3-Butadiyne-1,4-diyl)bis(4-methylbenzene): Similar structure but with a butadiyne linkage instead of urea groups.
1,1’-(1,3-Butadiyne-1,4-diyl)bis(benzene): Lacks the methyl and hexadecyl groups, resulting in different chemical properties.
[(4-Hexylbenzene-1,3-diyl)bis(oxy)]bis(trimethylsilane): Contains oxy and trimethylsilane groups instead of urea.
Uniqueness
1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea) is unique due to its combination of urea groups and long hexadecyl chains, which impart distinct chemical and physical properties. This combination makes it suitable for applications requiring amphiphilic characteristics and specific interactions with biological molecules.
Properties
CAS No. |
6312-92-1 |
|---|---|
Molecular Formula |
C41H76N4O2 |
Molecular Weight |
657.1 g/mol |
IUPAC Name |
1-hexadecyl-3-[3-(hexadecylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C41H76N4O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34-42-40(46)44-38-33-32-37(3)39(36-38)45-41(47)43-35-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31,34-35H2,1-3H3,(H2,42,44,46)(H2,43,45,47) |
InChI Key |
WSZDHTPDCLPVOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


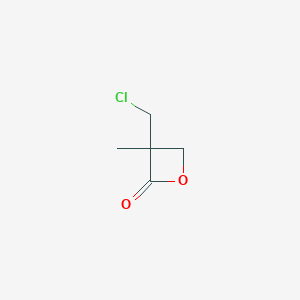
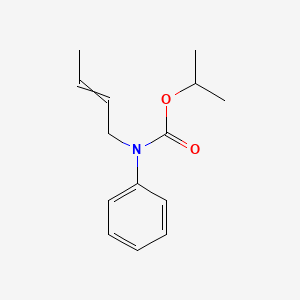
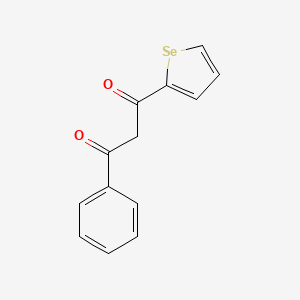
![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)
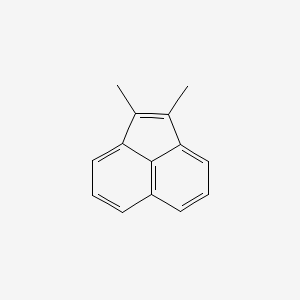
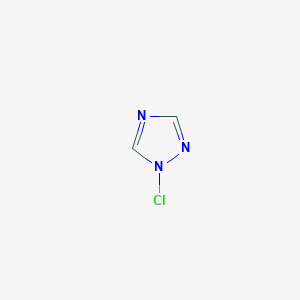
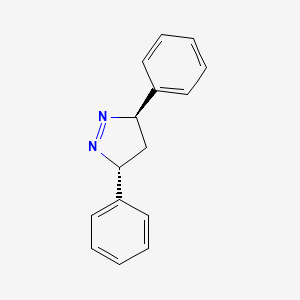

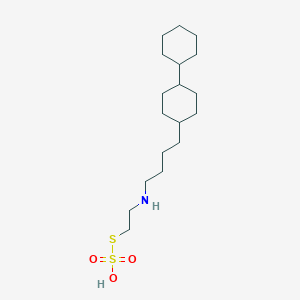

![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)

![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
